molecular formula C12H18O B13316076 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde

1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde

Cat. No.: B13316076
M. Wt: 178.27 g/mol
InChI Key: SAMUWKDPIKENGA-UHFFFAOYSA-N
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Description

1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde is an organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a but-2-yn-1-yl group and a carbaldehyde group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde typically involves the alkylation of 2-methylcyclohexanone with but-2-yn-1-yl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The but-2-yn-1-yl group can undergo nucleophilic substitution reactions, where the triple bond can be targeted by nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

    Oxidation: 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carboxylic acid.

    Reduction: 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-methanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals.

Mechanism of Action

The mechanism by which 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde exerts its effects involves interactions with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The but-2-yn-1-yl group can participate in π-π interactions and hydrogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.

    1-(But-2-yn-1-yl)-2-methylcyclohexane-1-methanol: Similar structure but with a primary alcohol group instead of an aldehyde.

    1-(But-2-yn-1-yl)-2-methylcyclohexane: Lacks the aldehyde group, making it less reactive in certain chemical reactions.

Uniqueness: 1-(But-2-yn-1-yl)-2-methylcyclohexane-1-carbaldehyde is unique due to the presence of both an aldehyde group and a but-2-yn-1-yl group, which confer distinct reactivity and potential for diverse chemical transformations. This combination of functional groups makes it a valuable intermediate in organic synthesis and a candidate for various research applications.

Properties

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

1-but-2-ynyl-2-methylcyclohexane-1-carbaldehyde

InChI

InChI=1S/C12H18O/c1-3-4-8-12(10-13)9-6-5-7-11(12)2/h10-11H,5-9H2,1-2H3

InChI Key

SAMUWKDPIKENGA-UHFFFAOYSA-N

Canonical SMILES

CC#CCC1(CCCCC1C)C=O

Origin of Product

United States

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